![molecular formula C14H11N7O2 B2726683 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide CAS No. 2034281-09-7](/img/structure/B2726683.png)

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide” is a complex organic compound . It’s part of a class of compounds known as triazolopyrazines, which have been the subject of extensive research due to their potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of similar triazolopyrazines involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . This process provides quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .

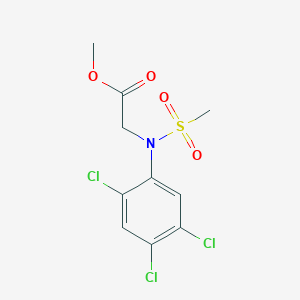

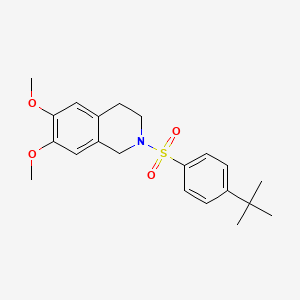

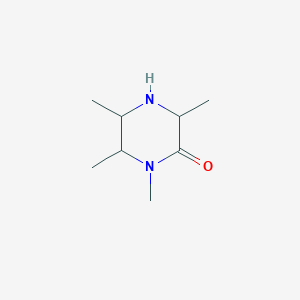

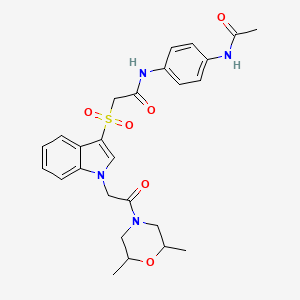

Molecular Structure Analysis

The molecular structure of similar compounds involves a triazolopyrazine core, which can be functionalized with a variety of substituents . The exact structure of “this compound” would need to be confirmed through techniques such as NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolopyrazines typically involve cyclization reactions . For example, in the presence of phosphorus oxide trichloride, an intermediate can be dehydrated via heating, leading to a cyclization reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a related compound, 2-Fluoro-N-[(8-hydroxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide, has a density of 1.6±0.1 g/cm3, a molar refractivity of 72.6±0.5 cm3, and a polar surface area of 92 Å2 .

科学的研究の応用

Enaminones as Synthesis Building Blocks

Enaminones have been utilized as precursors for synthesizing a variety of substituted pyrazoles and related heterocyclic compounds with potential antitumor and antimicrobial activities. For instance, novel N-arylpyrazole-containing enaminones were synthesized and reacted with active methylene compounds and aliphatic amines, leading to the creation of compounds with inhibitory effects against human breast and liver carcinoma cell lines, comparable to 5-fluorouracil. These compounds also displayed antimicrobial activity against selected pathogens (Riyadh, 2011).

Anticancer and Antioxidant Agents

N-Acyl imidates reacting with various amines have led to the synthesis of fused heterocyclic 1,3,5‐triazines, demonstrating significant anticancer activity against different cancer cell lines, including MCF7, NCI‐H460, and SF‐268. Some of these compounds also exhibited high antioxidant activity, surpassing widely used reference antioxidants (Bekircan et al., 2005).

Anticonvulsant Activity

Substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines were synthesized and evaluated for their anticonvulsant activity. Several compounds showed potent activity against maximal electroshock-induced seizures in rats, highlighting the potential of the 1,2,4-triazolo[4,3-a]pyrazine ring system as a bioisostere for anticonvulsant activity (Kelley et al., 1995).

Antibacterial and Antifungal Activity

Some new pyrazoline and pyrazole derivatives, including ethyl [1,2,4] triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole-5-ethanoate and related compounds, were synthesized and tested for their antibacterial and antifungal activity. The best performance was found for compounds showing significant activity against E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013).

Synthesis of Fused Heterocycles with Antiviral Activity

A novel route was explored for synthesizing benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, showing significant antiavian influenza virus activity. This study underscores the potential of these compounds in the development of new antiviral agents (Hebishy et al., 2020).

将来の方向性

Triazolopyrazines, including “N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide”, have potential for further exploration in medicinal chemistry . The development of new synthetic methods and the exploration of their biological activities are potential future directions .

特性

IUPAC Name |

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N7O2/c22-13(11-8-3-1-2-4-9(8)17-19-11)16-7-10-18-20-12-14(23)15-5-6-21(10)12/h1-6H,7H2,(H,15,23)(H,16,22)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTAEBRJCBWEHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=NN=C4N3C=CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2726600.png)

![9-benzyl-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2726603.png)

![6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2726618.png)

![1-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2726619.png)

![N-(cyclohexylmethyl)-1-{4-[(ethylsulfonyl)amino]phenyl}cyclobutanecarboxamide](/img/structure/B2726620.png)

![ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2726623.png)